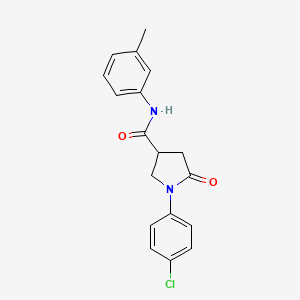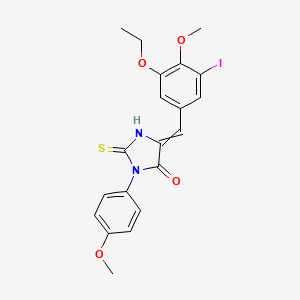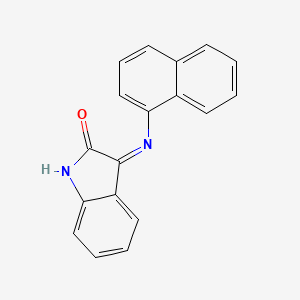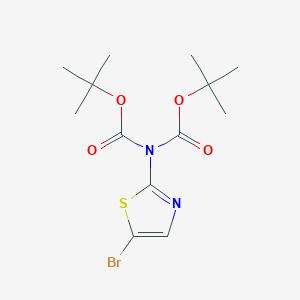![molecular formula C32H30Cl2N2O4 B15148583 N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenoxy and acetamido groups, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Phenoxy Acetic Acid Derivatives: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form 4-chloro-2-methylphenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with an amine derivative to form the corresponding amide.
Coupling Reactions: The final step involves coupling the amide with a biphenyl derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide groups, converting them into amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
MCPA: Another related compound, 2-methyl-4-chlorophenoxyacetic acid, used as a herbicide.
Butanoic Acid Derivatives: Compounds like 4-(4-chloro-2-methylphenoxy)butanoic acid share structural similarities.
特性
分子式 |
C32H30Cl2N2O4 |
|---|---|
分子量 |
577.5 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylphenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C32H30Cl2N2O4/c1-19-13-23(5-9-27(19)35-31(37)17-39-29-11-7-25(33)15-21(29)3)24-6-10-28(20(2)14-24)36-32(38)18-40-30-12-8-26(34)16-22(30)4/h5-16H,17-18H2,1-4H3,(H,35,37)(H,36,38) |
InChIキー |
WWMGSKCYNWMLMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C)NC(=O)COC4=C(C=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B15148507.png)

![2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15148523.png)
![4,5,6,7-tetraphenyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione](/img/structure/B15148527.png)

![3-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B15148532.png)
![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15148554.png)

![N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15148567.png)
![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)

![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
